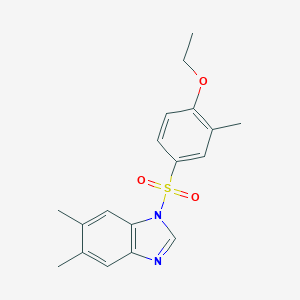

1-(4-Ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole

Description

Properties

IUPAC Name |

1-(4-ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-5-23-18-7-6-15(8-14(18)4)24(21,22)20-11-19-16-9-12(2)13(3)10-17(16)20/h6-11H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDVYFWYGQOTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves multi-step organic reactions. A common route includes:

Nitration and Reduction: Starting with 4-ethoxy-3-methylbenzene, nitration followed by reduction yields 4-ethoxy-3-methylaniline.

Sulfonylation: The aniline derivative undergoes sulfonylation using sulfonyl chloride to form the sulfonamide.

Cyclization: The sulfonamide is then cyclized with o-phenylenediamine under acidic conditions to form the benzimidazole core.

Methylation: Finally, methylation of the benzimidazole ring completes the synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or hydrogenation over palladium catalysts.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

Oxidation: Formation of 4-ethoxy-3-methylbenzoic acid.

Reduction: Formation of 1-(4-ethoxy-3-methylphenyl)thio-5,6-dimethylbenzimidazole.

Substitution: Formation of halogenated derivatives of the benzimidazole ring.

Scientific Research Applications

1-(4-Ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole has a wide range of applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-(4-Ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(4-Ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole, a comparative analysis with structurally related benzimidazole derivatives is provided below. Key differences in substituents, molecular properties, and functional roles are highlighted.

Table 1: Structural and Functional Comparison

*Molecular weight estimation based on structural analogy; exact data unavailable in provided sources.

Key Findings:

Substituent Effects on Bioactivity: The 4-ethoxy-3-methylphenylsulfonyl group in the target compound likely enhances lipophilicity compared to the 4-chlorobenzenesulfonamide group in the CAS 338964-27-5 derivative. The 5,6-dimethylbenzimidazole core is shared across both compounds, suggesting similar base stability and metal-binding capabilities, which are critical for enzymatic interactions .

Synthetic Pathways :

- The CAS 338964-27-5 compound likely requires multi-step synthesis involving benzylation and sulfonylation, whereas the target compound may employ direct sulfonation of the benzimidazole core .

Application Divergence :

- Chloro-substituted derivatives (e.g., CAS 338964-27-5) are often explored for antimicrobial activity due to halogen-enhanced electrophilicity, which disrupts microbial enzymes .

- Ethoxy-substituted derivatives (e.g., the target compound) may exhibit improved pharmacokinetic profiles for pharmaceuticals, as ethoxy groups reduce metabolic degradation compared to smaller alkoxy groups .

Fluorinated Analogues :

- Fluorinated benzimidazoles (e.g., derivatives) prioritize anticancer applications, as fluorine atoms enhance binding affinity to DNA or kinase targets . The absence of fluorine in the target compound suggests a divergent therapeutic niche.

Research Implications and Limitations

Further studies should prioritize:

- In vitro bioactivity assays against pathogenic targets.

- Comparative pharmacokinetic profiling with chloro- and methoxy-substituted analogues.

- Synthetic optimization to confirm reaction yields and purity.

Biological Activity

1-(4-Ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a benzimidazole core, which is known for its diverse biological activities. The presence of the sulfonyl group and ethoxy substituent enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound's structural components contribute to its effectiveness against various bacterial strains. For instance, compounds with similar structures have shown promising results against Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 50 μg/mL |

| 2 | S. aureus | 25 μg/mL |

| 3 | C. albicans | 250 μg/mL |

These findings suggest that the introduction of specific substituents can enhance the antibacterial potency of benzimidazole derivatives, including our compound of interest .

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has also been explored. Compounds similar to 1-(4-Ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Case Study: Inhibition of TNF-α Production

A study evaluated the effect of various benzimidazole derivatives on tumor necrosis factor-alpha (TNF-α) production in macrophages. The results indicated that certain derivatives significantly reduced TNF-α levels, showcasing their anti-inflammatory potential .

Antiparasitic Activity

Benzimidazole derivatives are also known for their antiparasitic effects. Research indicates that compounds with a benzimidazole scaffold can inhibit the growth of protozoan parasites such as Trypanosoma cruzi. The sulfonyl group may play a crucial role in enhancing this activity.

Table 2: Antiparasitic Activity Against T. cruzi

| Compound | Concentration (μg/mL) | % Growth Inhibition |

|---|---|---|

| A | 25 | 50 |

| B | 50 | 64 |

In this context, derivative A (similar to our compound) exhibited a dose-dependent inhibition of parasite growth, indicating its potential use as an antiparasitic agent .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives can often be correlated with their chemical structure. Key features influencing activity include:

- Substituents on the benzene ring : Modifications such as ethoxy and methyl groups can enhance solubility and bioavailability.

- Sulfonyl group : This moiety has been linked to increased interaction with biological targets, enhancing potency against various pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.